molecular formula C16H21N5OS B2927421 2,4-dimethyl-N-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}-1,3-thiazole-5-carboxamide CAS No. 1797812-92-0

2,4-dimethyl-N-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}-1,3-thiazole-5-carboxamide

Cat. No.: B2927421
CAS No.: 1797812-92-0
M. Wt: 331.44
InChI Key: GQEYVLJUQCJEOP-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2,4-dimethylthiazole with a pyrimidine derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2,4-dimethyl-N-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}-1,3-thiazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,4-dimethyl-N-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}-1,3-thiazole-5-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development .

Properties

IUPAC Name

2,4-dimethyl-N-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS/c1-10-8-13(20-16(18-10)21-6-4-5-7-21)9-17-15(22)14-11(2)19-12(3)23-14/h8H,4-7,9H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEYVLJUQCJEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)CNC(=O)C3=C(N=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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